![molecular formula C28H56FeNP B14132813 (S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)
(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(Dicyclohexylphosphino)-2-[®-1-(dimethylamino)ethyl]ferrocene is an organometallic compound that features a ferrocene backbone with a chiral phosphine and a chiral amine substituent. This compound is of significant interest in the field of asymmetric catalysis due to its ability to induce chirality in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Dicyclohexylphosphino)-2-[®-1-(dimethylamino)ethyl]ferrocene typically involves the following steps:
Formation of the Ferrocene Backbone: The initial step involves the synthesis of ferrocene, which is achieved by the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Chiral Phosphine and Amine Groups: The chiral phosphine and amine groups are introduced through a series of substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, vary depending on the desired stereochemistry and yield optimization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, are common to achieve the desired product specifications.
化学反応の分析
Types of Reactions
(S)-1-(Dicyclohexylphosphino)-2-[®-1-(dimethylamino)ethyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion under mild conditions.
Reduction: The compound can be reduced back to ferrocene from ferrocenium ion.
Substitution: The phosphine and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of functionalized ferrocenes.
科学的研究の応用
(S)-1-(Dicyclohexylphosphino)-2-[®-1-(dimethylamino)ethyl]ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound’s ability to interact with biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
作用機序
The mechanism by which (S)-1-(Dicyclohexylphosphino)-2-[®-1-(dimethylamino)ethyl]ferrocene exerts its effects involves the following:
Molecular Targets: The compound interacts with various substrates through its chiral phosphine and amine groups, inducing chirality in the reaction products.
Pathways Involved: The catalytic activity is often mediated through coordination with transition metals, forming active catalytic complexes that facilitate the desired transformations.
類似化合物との比較
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocene-based ligand used in catalysis.
1,2-Bis(diphenylphosphino)ethane (dppe): A common bidentate ligand in coordination chemistry.
Uniqueness
(S)-1-(Dicyclohexylphosphino)-2-[®-1-(dimethylamino)ethyl]ferrocene is unique due to its dual chiral centers, which provide enhanced enantioselectivity in catalytic reactions compared to other similar compounds. This makes it particularly valuable in the synthesis of chiral molecules.
特性
分子式 |
C28H56FeNP |
|---|---|
分子量 |
493.6 g/mol |
IUPAC名 |
carbanide;cyclopentane;(1R)-1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/C21H40NP.C5H10.2CH3.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;;;/h17-21H,4-16H2,1-3H3;1-5H2;2*1H3;/q;;2*-1;+2/t17-,20?,21?;;;;/m1..../s1 |
InChIキー |
KDKOIQJHENFUNB-WDFUYNTASA-N |
異性体SMILES |
[CH3-].[CH3-].C[C@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)N(C)C.C1CCCC1.[Fe+2] |
正規SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)N(C)C.C1CCCC1.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


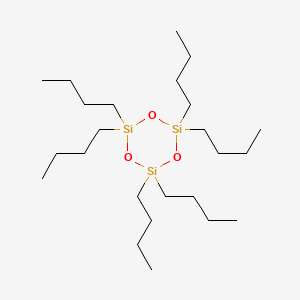
![6-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14132749.png)
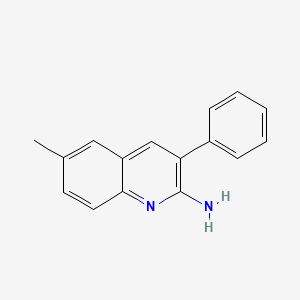
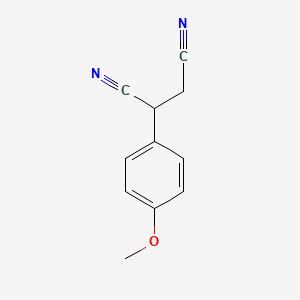
![N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14132760.png)
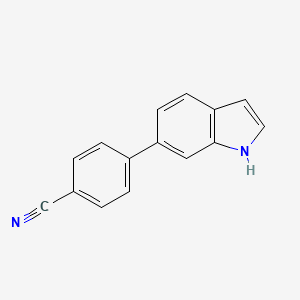

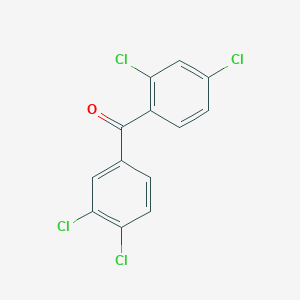

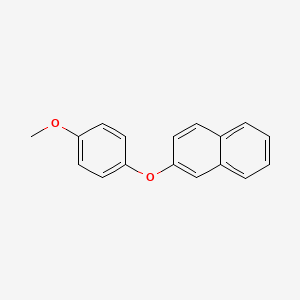

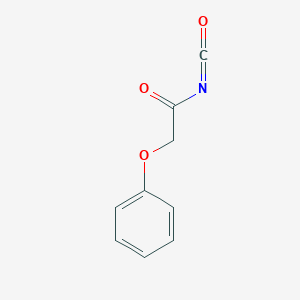

![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
